5-Bromo-2-fluoro-4-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAYLBRNOWWXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Halogenated Nitropyridine Derivatives in Modern Organic Synthesis
Halogenated nitropyridines represent a class of organic compounds of significant interest in contemporary synthetic chemistry. The presence of one or more halogen atoms, combined with an electron-withdrawing nitro group on the pyridine (B92270) core, imparts a unique chemical reactivity to these molecules. sigmaaldrich.com This substitution pattern makes them valuable intermediates in the synthesis of a wide array of more complex heterocyclic systems.
The introduction of halogen atoms into organic molecules is a fundamental strategy for modifying their physical, chemical, and biological properties. sigmaaldrich.com In the context of nitropyridines, halogens serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity allows for the facile introduction of carbon, nitrogen, and oxygen-based substituents onto the pyridine ring.
The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack, further enhancing the utility of these compounds in SNAr reactions. Additionally, the nitro group itself can be chemically transformed, for instance, through reduction to an amino group, which opens up another avenue for molecular diversification. This combination of a reactive halogen and a transformable nitro group on a biologically relevant pyridine scaffold underpins the widespread use of halogenated nitropyridines in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.com
Significance of 5 Bromo 2 Fluoro 4 Nitropyridine As a Versatile Synthetic Scaffold
Strategic Approaches to the Pyridine Core Construction
The synthesis of a polysubstituted pyridine like this compound can be approached in two primary ways: by constructing the heterocyclic ring from acyclic precursors with the required functionalities already incorporated, or through the stepwise functionalization of a pre-existing, simpler pyridine derivative. While ring-forming condensation reactions are powerful for some pyridine syntheses, the preparation of this compound is more commonly achieved through the latter strategy. This involves the sequential and highly controlled introduction of the nitro, bromo, and fluoro groups onto a pyridine scaffold. This stepwise approach allows for greater control over the regiochemistry, which is critical for obtaining the desired isomer. The subsequent sections detail the specific halogenation and fluorination techniques employed in such a stepwise synthetic sequence.
Regioselective Halogenation Techniques
The introduction of a bromine atom specifically at the C-5 position of the 4-nitro-2-fluoropyridine precursor is a critical step that hinges on the directing effects of the substituents already present on the ring.
Electrophilic aromatic substitution is a cornerstone of pyridine chemistry. In the case of a 2-fluoro-4-nitropyridine (B95595) intermediate, the regiochemical outcome of bromination is governed by the electronic properties of both the fluorine and nitro groups. The nitro group is a powerful deactivating group and a meta-director, while the fluorine atom is a deactivating but ortho-, para-directing substituent.
On the 2-fluoro-4-nitropyridine ring, the C-4 nitro group directs incoming electrophiles to the C-3 and C-5 positions. Concurrently, the C-2 fluoro group also directs to the C-3 and C-5 positions. The reinforcing nature of these directing effects strongly favors substitution at these two locations over the C-6 position. Between C-3 and C-5, the C-5 position is generally favored for electrophilic attack due to reduced steric hindrance compared to the C-3 position, which is situated between two existing substituents. The bromination is typically carried out using electrophilic bromine sources like N-Bromosuccinimide (NBS) in a suitable solvent. chemicalbook.comgoogle.com The reaction of 2-amino-5-bromopyridine (B118841) can be oxidized using hydrogen peroxide to yield 5-bromo-2-nitropyridine (B47719). chemicalbook.comguidechem.com
Table 1: Directing Effects of Substituents on Electrophilic Pyridine Bromination
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| Nitro (-NO₂) | C-4 | Strong deactivating, meta-director | C-3, C-5 |
| Fluoro (-F) | C-2 | Deactivating, ortho, para-director | C-3, C-5 |
| Amino (-NH₂) | C-2 | Activating, ortho, para-director | C-3, C-5 |
Modern organic synthesis has increasingly turned to transition metal catalysis to achieve C-H functionalization with high selectivity. nih.gov While less common than electrophilic bromination for this specific transformation, methods involving transition metals like palladium, rhodium, or iridium could theoretically be applied. nih.govresearchgate.net These reactions typically proceed via a C-H activation mechanism, where the metal catalyst selectively cleaves a specific C-H bond, allowing for the introduction of a bromine atom.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are fundamental in pyridine chemistry but are typically used to form carbon-carbon or carbon-heteroatom bonds using a bromo-pyridine as a starting material, rather than installing the bromine itself. acs.org However, the development of direct C-H bromination catalyzed by transition metals offers a potential alternative route, although specific documented applications for the synthesis of this compound are not widespread.
Fluorination Strategies
Introducing the fluorine atom at the C-2 position is arguably the most challenging step, often requiring specialized reagents and reaction conditions.
The Balz-Schiemann reaction is a classic and effective method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. wikipedia.orgnumberanalytics.com This method is particularly suitable for synthesizing 2-fluoropyridines. The synthesis would begin with a precursor such as 2-amino-5-bromo-4-nitropyridine. The process involves two key steps:
Diazotization : The 2-amino group is converted into a diazonium salt using a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a non-nucleophilic acid like fluoroboric acid (HBF₄). This forms an intermediate aryl diazonium tetrafluoroborate (B81430) salt. wikipedia.org
Fluorodediazoniation : The isolated diazonium salt is then decomposed, typically by heating, which results in the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired C-F bond. wikipedia.orgnumberanalytics.com
Over the years, several refinements to the Balz-Schiemann reaction have been developed to improve safety, yield, and substrate scope. nih.gov These include the use of alternative counter-ions like hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which can sometimes give better yields. wikipedia.org More recent innovations involve performing the reaction in ionic liquids or using organotrifluoroborates as the fluoride (B91410) source, which can allow for milder reaction conditions and avoid the isolation of potentially explosive diazonium salt intermediates. nih.govresearchgate.net
Table 2: Comparison of Classic and Refined Balz-Schiemann Reaction Conditions
| Feature | Classic Balz-Schiemann | Modern Refinements |
| Fluoride Source | Fluoroboric Acid (HBF₄) | Anhydrous HF, RBF₃⁻ salts, Ionic Liquids with BF₄⁻ |
| Intermediate | Often requires isolation of diazonium salt | Can be a one-pot process, avoiding isolation |
| Conditions | Often requires high temperatures for decomposition | Can proceed at milder temperatures |
| Safety | Isolated diazonium salts can be explosive | Improved safety profile by avoiding isolation |
An alternative advanced strategy for regioselective fluorination involves the displacement of a silyl (B83357) group. acs.orgnih.gov This method relies on the unique reactivity of the carbon-silicon bond. The synthetic sequence would involve the initial introduction of a silyl group, such as a trimethylsilyl (B98337) (-SiMe₃) group, at the C-2 position of a suitable pyridine precursor.
This silylated pyridine is then subjected to an electrophilic fluorinating agent, such as Selectfluor (F-TEDA-BF₄) or silver(II) fluoride (AgF₂). orgsyn.orgnih.gov The reaction proceeds via an ipso-substitution mechanism, where the electrophilic fluorine source attacks the carbon atom attached to the silicon, leading to the cleavage of the C-Si bond and the formation of a C-F bond. nih.gov This methodology offers an orthogonal approach to the Balz-Schiemann reaction and can be highly effective for substrates where diazotization is problematic.
Table 3: Reagents for Fluorination via Silyl Group Displacement
| Silyl Group | Typical Fluorinating Agent |
| Trimethylsilyl (-SiMe₃) | Selectfluor (F-TEDA-BF₄) |
| Triethylsilyl (-SiEt₃) | Silver(II) Fluoride (AgF₂) |
| tert-Butyldimethylsilyl (-TBDMS) | Xenon Difluoride (XeF₂) |
Controlled Nitration Methodologies
Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which is further deactivated by protonation under typical acidic nitrating conditions. nih.govrsc.org Therefore, alternative strategies, such as the oxidation of amino-substituted precursors, have been developed to achieve controlled and regioselective nitration.
A prominent and effective method for introducing a nitro group onto a pyridine ring is through the oxidation of a corresponding aminopyridine precursor. This approach circumvents the harsh conditions of direct electrophilic nitration and often provides higher yields and better regioselectivity. Oxidizing agents like hydrogen peroxide (H₂O₂) and peracetic acid (CH₃CO₃H) are commonly employed for this transformation. mdpi.comresearchgate.net
The oxidation of an amino group to a nitro group generally proceeds through intermediate hydroxylamine (B1172632) and nitroso species. mdpi.com Various metal-catalyzed and metal-free systems have been developed to facilitate this conversion for a range of aryl amines. mdpi.comresearchgate.net
Hydrogen Peroxide: Hydrogen peroxide is a versatile and environmentally benign oxidant used in the synthesis of nitropyridines from aminopyridines. mdpi.com For instance, a scalable process for producing 5-Bromo-2-nitropyridine involves the oxidation of 2-amino-5-bromopyridine using 30% hydrogen peroxide. chemicalbook.com This reaction is often carried out in a solvent mixture, such as acetone (B3395972) and water, and may be facilitated by a catalyst. chemicalbook.com The reaction temperature is carefully controlled, typically starting at a lower temperature (10-15°C) during the addition of the oxidant and then gradually raised to ensure complete conversion while minimizing side reactions. chemicalbook.com
Peracetic Acid: Peracetic acid, which can be generated in situ from acetic acid and hydrogen peroxide, is another powerful oxidant for converting amino groups to nitro groups. google.comnih.gov It has been successfully used for the oxidation of various anilines and can be applied to aminopyridine precursors. researchgate.net The reaction conditions, including solvent and temperature, are crucial for achieving high yields. While peracetic acid is a highly effective oxidant, its stability and the potential for side reactions require careful control of the process parameters. nih.gov The oxidation of amino acids by peracetic acid has been shown to be selective, with certain amino acids reacting much more readily than others, highlighting the oxidant's specific reactivity. nih.gov
Table 1: Example of Oxidative Nitration of an Amino-Substituted Pyridine Precursor
| Precursor | Oxidant | Solvent/Catalyst | Temperature (°C) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-5-bromopyridine | 30% Hydrogen Peroxide | Acetone/Water | 10 - 40 | 5-Bromo-2-nitropyridine | 92.8% | chemicalbook.com |
The regiochemical outcome of electrophilic aromatic substitution on a substituted pyridine ring is governed by the electronic and steric effects of the existing substituents. libretexts.org In the context of synthesizing this compound, the directing effects of the bromo and fluoro groups are paramount.
Halogens (F, Cl, Br, I) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org The incoming electrophile, in this case, the nitronium ion (NO₂⁺) or its equivalent, will preferentially add to the positions ortho or para to the halogen.
In a precursor like 2-fluoro-5-bromopyridine, the situation is more complex:
Fluorine (at C2): Being the most electronegative halogen, it has a strong deactivating inductive effect. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.
Bromine (at C5): This halogen also deactivates the ring and directs to its ortho (C4, C6) and para (C2) positions.
When considering the nitration of a 2-fluoro-5-bromopyridine, the directing effects of both halogens must be considered. The C4 position is ortho to the bromine and meta to the fluorine. The C3 position is ortho to the fluorine and meta to the bromine. The C6 position is ortho to the bromine and para to the fluorine. The combination of these effects, along with steric hindrance, will determine the final position of the nitro group. The formation of the 4-nitro product is favored as it is directed by the bromine atom at the C5 position.
The presence of a nitro group, which is a strong electron-withdrawing group, significantly deactivates the ring towards further electrophilic substitution and acts as a meta-director. libretexts.org Therefore, introducing a second nitro group onto a nitropyridine is generally difficult and requires forcing conditions. This deactivating nature is beneficial in preventing over-nitration. frontiersin.org
Table 2: Directing Effects of Substituents on Pyridine Ring
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -F, -Br | Inductively deactivating, Resonantly donating | Ortho, Para |
| -NO₂ | Strongly deactivating (Inductive and Resonance) | Meta |
| Pyridine Nitrogen | Deactivating | Meta |
Development of Scalable and Reproducible Synthetic Protocols
The transition from laboratory-scale synthesis to large-scale industrial production requires the development of robust, safe, and reproducible protocols. For a compound like this compound, this involves optimizing reaction conditions to maximize yield and purity while ensuring operational safety and cost-effectiveness.
A key strategy for scalable synthesis is the use of readily available starting materials and reagents that are amenable to large-scale handling. The oxidative nitration of an aminopyridine precursor is a good example of a scalable reaction. chemicalbook.com A documented large-scale production of 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine highlights the key parameters for scalability. chemicalbook.com The process involves the controlled addition of hydrogen peroxide to a solution of the aminopyridine in an acetone/water mixture. chemicalbook.com The temperature is carefully managed throughout the reaction, and the product can be isolated in high yield and purity by filtration after crystallization. chemicalbook.com
Another patent describes a multi-step synthesis for the related compound 2-bromo-5-fluoro-4-nitroaniline, which involves nitration of an N-acetylated precursor followed by hydrolysis. google.com This approach, using common reagents like sulfuric acid and nitric acid for the nitration step, demonstrates a conventional and scalable pathway for introducing a nitro group onto a substituted benzene (B151609) ring, with principles applicable to pyridine systems. google.com
Key considerations for developing scalable protocols include:
Heat Management: Nitration and oxidation reactions are often highly exothermic. Effective heat transfer and temperature control are critical to prevent runaway reactions and the formation of byproducts.
Reagent Addition: The rate of addition of reactive reagents like nitric acid or hydrogen peroxide must be carefully controlled.
Work-up and Isolation: The procedure for isolating the final product should be straightforward and efficient on a large scale, often involving precipitation or crystallization followed by filtration. chemicalbook.com
Purity and Byproduct Control: The protocol must consistently produce the product with the desired purity, minimizing the formation of isomers or other impurities that may be difficult to remove.
Table 3: Scalable Synthesis of 5-Bromo-2-nitropyridine
| Step | Reagents & Conditions | Observations for Scalability | Reference |
|---|---|---|---|
| Bromination | 2-Aminopyridine, N-Bromosuccinimide (NBS) in Acetonitrile, 0-5°C | Good regioselectivity (>20:1) is crucial for a clean product stream. | chemicalbook.com |
| Oxidation | 2-Amino-5-bromopyridine, 30% H₂O₂, Acetone/Water, 10-40°C | The reaction is scalable with controlled temperature ramping. High yield (92.8%) and purity (99.4% by HPLC) are achievable. | chemicalbook.com |
| Isolation | Cooling and filtration | Simple isolation procedure suitable for large-scale operations. | chemicalbook.com |
Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic systems. In the case of 5-Bromo-2-fluoro-4-nitropyridine, the pyridine (B92270) ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.
Comparative Reactivity and Regioselectivity of Bromine and Fluorine Displacement
The presence of both bromine and fluorine atoms on the pyridine ring of this compound raises questions of comparative reactivity and regioselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than other halogens when the reaction proceeds via a stepwise mechanism. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
However, the regioselectivity of nucleophilic attack can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in related polyhalogenated pyridines, harder nucleophiles may favor the displacement of fluorine, while softer nucleophiles might show a preference for displacing other halogens. While specific studies on the comprehensive regioselectivity of this compound with a wide array of nucleophiles are not extensively detailed in the provided search results, the general principles of SNAr on halo-nitropyridines suggest that the fluorine at the 2-position would be the more labile leaving group in a typical SNAr reaction. researchgate.net
Mechanistic Elucidation of SNAr Pathways Involving this compound
The SNAr reaction of this compound is generally understood to proceed through a classical two-step addition-elimination mechanism. strath.ac.uk This pathway involves the initial attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. springernature.com The negative charge in this intermediate is delocalized, with significant stabilization provided by the ortho and para-positioned nitro group. researchgate.net The rate-determining step is typically the formation of this stable Meisenheimer intermediate. springernature.com Subsequently, the leaving group, either bromide or fluoride (B91410), is expelled, and the aromaticity of the pyridine ring is restored.
Recent research has also highlighted the possibility of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step. strath.ac.ukacs.org However, for highly activated systems like nitropyridines, the stepwise mechanism involving a Meisenheimer intermediate is generally favored. strath.ac.uk Computational studies on related dinitropyridine systems have been employed to model the reaction pathway and calculate activation energies, confirming the feasibility of the SNAr mechanism. researchgate.net
Influence of the Nitro Group on SNAr Activation and Direction
The nitro group at the 4-position of this compound plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution and directing the regioselectivity of the attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This makes the carbon atoms at the 2- and 6-positions (ortho to the nitro group) and the 4-position (para to the nitro group) highly electrophilic and susceptible to nucleophilic attack. researchgate.net
The nitro group effectively stabilizes the negatively charged Meisenheimer complex formed during the reaction by delocalizing the charge onto the oxygen atoms of the nitro group. researchgate.net This stabilization of the transition state and the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. In the context of this compound, the nitro group at the 4-position activates both the 2-fluoro and the 5-bromo positions for substitution. However, its activating effect is generally more pronounced at the ortho and para positions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as a versatile handle for such transformations.
Palladium-Catalyzed C-C, C-N, and C-O Coupling Reactions with Bromine
The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F. libretexts.org This inherent reactivity difference allows for selective functionalization at the C-Br bond while leaving the C-F bond intact.
C-C Coupling: Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. libretexts.org this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents at the 5-position.
C-N Coupling: The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. nih.gov This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to synthesize N-aryl pyridine derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. nih.gov
C-O Coupling: Palladium-catalyzed C-O coupling reactions enable the synthesis of aryl ethers. While less common than C-C and C-N couplings, methods exist for the coupling of aryl bromides with alcohols or phenols to form the corresponding ethers.
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.org
Heck and Stille Coupling Applications
Heck Coupling: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. youtube.com this compound can participate in Heck coupling reactions with various alkenes to introduce vinyl groups at the 5-position, leading to the formation of styryl-type derivatives.
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. rsc.org This reaction offers a complementary method to the Suzuki coupling for forming C-C bonds and is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes to introduce new carbon-based substituents.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Suzuki-Miyaura | This compound | R-B(OH)₂ | Pd catalyst, Base | 5-R-2-fluoro-4-nitropyridine |
| Buchwald-Hartwig | This compound | R¹R²NH | Pd catalyst, Ligand, Base | 5-(R¹R²N)-2-fluoro-4-nitropyridine |
| Heck | This compound | Alkene | Pd catalyst, Base | 5-(alkenyl)-2-fluoro-4-nitropyridine |
| Stille | This compound | R-Sn(Alkyl)₃ | Pd catalyst | 5-R-2-fluoro-4-nitropyridine |
Direct Arylation Studies and Competing Side Reactions
Direct arylation represents an economically advantageous and atom-efficient method for forming carbon-carbon bonds, circumventing the need for pre-functionalized organometallic reagents. nih.gov In the context of pyridine derivatives, particularly N-oxides, direct arylation has been explored as a route to 2-arylpyridines. nih.govrsc.org While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles of direct arylation of substituted pyridines and related heterocycles offer insights into its potential reactivity.
The palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides or arylboronic acid derivatives is a common strategy. nih.govrsc.org A proposed general mechanism involves the electrophilic palladation at the C-2 position of the pyridine N-oxide, forming a key palladium intermediate. This is followed by transmetalation with the arylating agent and subsequent reductive elimination to yield the 2-arylpyridine N-oxide product and regenerate the active Pd(II) catalyst. rsc.org
However, the reaction is not without its challenges, and competing side reactions can occur. The selectivity of the arylation can be influenced by the solvent and additives. For instance, in the direct arylation of imidazoles, the choice of anisole (B1667542) from different suppliers, containing varying impurities like methyl benzoate, was found to affect the selectivity of monoarylation versus diarylation. nih.gov The addition of benzoic acid as a co-catalyst was shown to be beneficial, suggesting that additives can play a crucial role in promoting the desired reaction pathway. nih.gov
Furthermore, the electronic nature of the substituents on both the pyridine ring and the arylating agent can influence the reaction's efficiency. Electron-withdrawing groups on the pyridine ring can affect its reactivity towards electrophilic palladation. In studies on the direct arylation of pyrroles, a wide variety of functional groups on the aryl bromides, including nitro and fluoro groups, were tolerated. researchgate.net This suggests that direct arylation of this compound could be feasible, though the specific interplay of the bromo, fluoro, and nitro substituents would require empirical investigation to determine the optimal reaction conditions and to characterize any competing side reactions, such as homo-coupling of the arylating agent or alternative substitution patterns.
Redox Transformations of Functional Groups
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, particularly for aromatic and heteroaromatic compounds. wikipedia.orgmasterorganicchemistry.com This conversion is highly valuable as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, significantly altering the chemical reactivity of the aromatic ring. masterorganicchemistry.com For a substrate like this compound, this reduction would yield 5-bromo-2-fluoro-4-aminopyridine, a potentially versatile intermediate for further functionalization.
A variety of reagents and methods are available for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com Common methods include:
Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas. wikipedia.orgmasterorganicchemistry.com
Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classical and effective method for nitro group reduction. masterorganicchemistry.com
Other Reducing Agents: A range of other reagents can effect this transformation, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and samarium diiodide. wikipedia.org Metal-free methods using reagents like tetrahydroxydiboron (B82485) have also been developed. organic-chemistry.org
The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. For this compound, a key consideration would be the potential for dehalogenation (removal of the bromine or fluorine atom) under certain reductive conditions. Milder, more selective methods would be preferable to preserve the integrity of the halo-substituents.
The following table summarizes common reduction methods for aromatic nitro compounds, which would be applicable to the transformation of this compound.
| Reagent/Method | Description | Potential Considerations for this compound |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | A common and often high-yielding method. | Risk of dehalogenation, particularly debromination. |
| Iron/Acetic Acid | A classical, inexpensive, and effective method. wikipedia.org | Generally tolerant of halide substituents. |
| Tin(II) Chloride (SnCl₂) | A mild reducing agent often used for selective reductions. masterorganicchemistry.com | Good chemoselectivity is expected. |
The oxidation of pyridine rings and their substituents can lead to a variety of valuable products, including pyridine N-oxides and carboxylic acids. The presence of both electron-withdrawing (nitro, fluoro, bromo) and potentially electron-donating (if the nitro group were reduced to an amino group) substituents on the pyridine ring of this compound and its derivatives would influence the outcome of oxidation reactions.
The oxidation of a substituted pyridine can occur at the ring nitrogen to form a pyridine N-oxide or at a side chain, if present. For this compound itself, which lacks alkyl side chains, the primary site of oxidation would be the pyridine nitrogen atom. This N-oxidation is discussed in more detail in the following section.
The synthesis of 5-bromo-2-nitropyridine (B47719) from 2-amino-5-bromopyridine (B118841) involves an oxidation step using hydrogen peroxide. chemicalbook.comchemicalbook.com This reaction, however, is the oxidation of an amino group to a nitro group, rather than an oxidation of the pyridine ring itself.
Should the nitro group of this compound be reduced to an amino group, the resulting 5-bromo-2-fluoro-4-aminopyridine would be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro compounds, or even polymerization/degradation of the electron-rich aminopyridine ring.
The Baeyer-Villiger oxidation is a reaction that converts ketones to esters. masterorganicchemistry.com While not directly applicable to this compound, if a ketone functionality were introduced onto the ring system, this oxidative transformation could be a potential pathway for further functionalization. masterorganicchemistry.com
The inherent stability of the pyridine ring, especially when substituted with electron-withdrawing groups, makes direct oxidative cleavage of the ring challenging under typical conditions. The primary and most accessible oxidation pathway for this compound remains the oxidation of the pyridine nitrogen.
Studies on N-Oxidation and Reactivity of N-Oxide Derivatives
The N-oxidation of pyridines is a common strategy to modify their reactivity. The resulting pyridine N-oxides exhibit altered electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This modification makes the pyridine ring more susceptible to electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.
For this compound, N-oxidation would lead to the formation of this compound N-oxide. The nitration of pyridine N-oxide itself is known to occur preferentially at the 4-position, highlighting the directing effect of the N-oxide functionality. google.com
The reactivity of pyridine N-oxide derivatives is well-established in direct arylation reactions. The N-oxide group can facilitate the C-H activation at the 2-position, making these compounds valuable substrates for palladium-catalyzed cross-coupling reactions to form 2-arylpyridines. nih.govrsc.org While specific studies on the direct arylation of this compound N-oxide are not available in the provided search results, related compounds like 2-bromo-4-nitropyridine (B184007) N-oxide are commercially available, suggesting their utility as chemical intermediates. calpaclab.comnih.gov
The presence of the nitro group at the 4-position in this compound N-oxide would significantly influence its reactivity. The electron-withdrawing nature of the nitro group would deactivate the ring towards electrophilic attack but could further activate the 2-position towards nucleophilic substitution.
The following table lists some N-oxide derivatives of substituted pyridines mentioned in the context of this article, underscoring the interest in this class of compounds.
| Compound Name | CAS Number | Notes |
| 2-Bromo-4-nitropyridine N-oxide | 52092-43-0 | A commercially available reagent. calpaclab.comnih.gov |
| 5-Bromo-2-methyl-4-nitropyridine-N-oxide | 62516-08-9 | A related N-oxide derivative. anaxlab.com |
| 2-(5-bromo-2-thienyl)-pyridine N-oxide | Not specified | An example of a 2-arylpyridine N-oxide. rsc.org |
The study of the N-oxidation of this compound and the subsequent reactivity of its N-oxide derivative would be a logical extension of its chemical investigation, opening up avenues for further functionalization, particularly at the C-2 position via nucleophilic aromatic substitution or direct arylation pathways.
Derivatization Strategies and Advanced Synthetic Applications
Functional Group Interconversions for Diversification
The inherent functionalities of 5-Bromo-2-fluoro-4-nitropyridine serve as springboards for a variety of chemical modifications. The differential reactivity of the substituents allows for a stepwise and controlled diversification of the pyridine (B92270) scaffold.
Key functional group interconversions include:
Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-fluoro substituent is the most labile position for nucleophilic attack due to strong activation by the para-nitro group. This allows for the introduction of a wide array of nucleophiles, such as amines, alkoxides, and thiolates, to generate 2-substituted-5-bromo-4-nitropyridines. The high electronegativity of fluorine makes it an excellent leaving group in these SNAr reactions, often proceeding under mild conditions. google.com
Reduction of the Nitro Group: The C4-nitro group can be selectively reduced to an amino group using standard methodologies, such as catalytic hydrogenation (e.g., with H₂ over Pd/C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl). This transformation yields 4-amino-5-bromo-2-fluoropyridine, a key intermediate where the newly formed amino group can be further functionalized through diazotization, acylation, or used to direct subsequent reactions.
Cross-Coupling Reactions at C5: The C5-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination can be employed to introduce aryl, alkynyl, or amino moieties at this position, respectively. Such reactions are fundamental in building molecular complexity. hoffmanchemicals.comresearchgate.net
Table 1: Key Functional Group Interconversions
| Position | Functional Group | Reaction Type | Potential Products | Synthetic Utility |
|---|---|---|---|---|
| C2 | Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers | Introduction of diverse R-O, R-N, R-S groups. |
| C4 | Nitro (-NO₂) | Reduction | Amino (-NH₂) | Gateway to amines, amides, and diazonium salts. |
| C5 | Bromo (-Br) | Palladium-Catalyzed Cross-Coupling | Biaryls, Alkynylated Pyridines, Arylamines | Carbon-carbon and carbon-heteroatom bond formation. |
Synthesis of Complex Polyfunctionalized Pyridine Architectures
The orthogonal reactivity of its functional groups makes this compound an exceptional starting material for the programmed synthesis of highly substituted pyridine derivatives. By carefully selecting the sequence of reactions, chemists can build complex molecules with precise control over the substitution pattern.
A hypothetical, yet chemically sound, synthetic sequence could involve:
SNAr at C2: Reaction with a specific amine (R¹-NH₂) to displace the fluorine, yielding a 2-amino-5-bromo-4-nitropyridine derivative.
Cross-Coupling at C5: A subsequent Suzuki coupling with an arylboronic acid (R²-B(OH)₂) to replace the bromine, leading to a 2-amino-5-aryl-4-nitropyridine.
Reduction at C4: Reduction of the nitro group to an amine, affording a 2,5-disubstituted-pyridine-4-amine.
Final Functionalization: The newly introduced C4-amine can be acylated or used in a condensation reaction to add a third substituent (R³), completing the synthesis of a complex, trisubstituted pyridine.
This stepwise approach allows for the introduction of three different points of diversity (R¹, R², R³) from a single, readily available starting material, which is a highly efficient strategy in combinatorial chemistry and drug discovery.
Exploration as a Precursor for Fused Heterocyclic Ring Systems
Polyfunctionalized pyridines are common precursors for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The this compound synthon is well-suited for this purpose.
A key transformation in this context is the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions. For example, reduction of the nitro group in a suitably derivatized precursor can lead to a diamine intermediate. This intermediate can then be cyclized with appropriate reagents to form fused rings. For instance, a 1,2-diamine functionality on the pyridine ring could be used to construct fused pyrazine (B50134) or imidazole (B134444) rings. While specific examples starting directly from this compound are not prominently documented in publicly available literature, the chemical principles are well-established with analogous structures. The synthesis of fluorinated quinoline (B57606) and pyridopyrimidinone derivatives from related fluorinated building blocks highlights the potential of such strategies. nih.gov
Applications in Radiolabeling for Advanced Research (e.g., [¹⁸F]Fluorination)
The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research. Molecules containing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) are of particular interest. The synthesis of [¹⁸F]-labeled aromatic compounds often relies on nucleophilic fluorination.
While direct [¹⁸F]fluorination of this compound itself is not a primary application (as it already contains a stable fluorine atom), its derivatives are potential precursors for radiofluorination. For example, a derivative where the C2-fluoro group has been replaced by a suitable leaving group (such as a nitro group or a trimethylammonium salt) could potentially undergo nucleophilic substitution with [¹⁸F]fluoride. The strong electron-withdrawing effect of the remaining C4-nitro group would activate the C2 position for such a reaction. This approach offers a potential route to novel [¹⁸F]-labeled pyridine-based PET tracers.
Strategic Role as a Privileged Synthetic Synthon in Fine Chemical Synthesis
In the fields of medicinal and agricultural chemistry, certain molecular scaffolds appear frequently in biologically active compounds. Halogenated and nitrated pyridines are well-established as "privileged" structures. This compound serves as a quintessential example of a privileged synthetic synthon—a building block that provides efficient access to a wide range of complex target molecules. researchgate.net
Its utility stems from the ability to selectively and sequentially modify its three functional groups. This allows chemists to rapidly generate libraries of diverse compounds for biological screening. For example, the core of the anticancer drug Pazopanib contains a substituted aminopyridine moiety, and its synthesis often involves intermediates derived from functionalized nitropyridines. guidechem.com The introduction of fluorine into drug candidates is also a common strategy to enhance metabolic stability and binding affinity. nih.gov Therefore, a building block like this compound, which combines the reactive handles of a nitropyridine with the benefits of a fluorine substituent, is a powerful tool for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals. chemicalbook.com
Computational Chemistry and Advanced Spectroscopic Characterization
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the behavior of molecules at the electronic level. These computational methods are instrumental in predicting molecular structure, reactivity, and various properties before a compound is synthesized or experimentally tested.
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Elucidation
While DFT studies have been performed on analogous compounds like 5-bromo-2-nitropyridine (B47719) to calculate its equilibrium geometry, natural atomic charges, and harmonic vibrational frequencies nih.gov, no specific DFT data for the geometric and electronic structure of 5-Bromo-2-fluoro-4-nitropyridine has been published.
Prediction of Reaction Regioselectivity via Fukui Indices and Molecular Dynamics Simulations
Fukui indices, derived from DFT calculations, are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule, thereby determining the regioselectivity of chemical reactions. Molecular dynamics (MD) simulations, on the other hand, model the physical movements of atoms and molecules over time, providing a dynamic view of reaction pathways and intermolecular interactions. The combination of these methods can offer a robust prediction of how a molecule will react.
Currently, there are no available studies that report the calculation of Fukui indices or the results of molecular dynamics simulations for this compound to predict its reaction regioselectivity.
Transition-State Analysis using Quantum Mechanical/Molecular Mechanical (QM/MM) Methods
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a powerful computational tool for studying chemical reactions, particularly in large systems like enzymes or in solution. nih.govkit.edudntb.gov.ua In this approach, the reactive center of the molecule is treated with high-level quantum mechanics (QM), while the surrounding environment is described using more computationally efficient molecular mechanics (MM). nih.govkit.edu This allows for the detailed analysis of transition states—the highest energy point along a reaction coordinate—providing critical insights into reaction mechanisms and energy barriers. nih.govnih.govresearchgate.net
No transition-state analyses using QM/MM methods have been documented for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A small gap suggests high reactivity, whereas a large gap indicates high stability. malayajournal.org
A specific HOMO-LUMO analysis for this compound, including the energies of these orbitals and the resulting energy gap, is not found in the existing literature.
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide experimental data on the structure and bonding within a molecule by observing its interaction with electromagnetic radiation.
Vibrational Spectroscopy (FT-IR and FT-Raman) and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, measures the vibrational frequencies of a molecule's bonds. These experimental spectra serve as a molecular fingerprint. To fully interpret these spectra, a Potential Energy Distribution (PED) analysis is often performed. PED analysis, based on theoretical calculations (often using DFT), assigns each experimental vibrational band to specific motions of the atoms (e.g., stretching, bending, or wagging). nih.gov
For related compounds such as 5-bromo-2-nitropyridine, FT-IR and FT-Raman spectra have been recorded and analyzed in detail with the aid of PED calculations to assign the vibrational modes. nih.gov However, for this compound, no experimental FT-IR or FT-Raman spectra, nor any accompanying PED analysis, have been published.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies would provide definitive confirmation of its complex substitution pattern.
In the ¹H NMR spectrum, two distinct signals would be expected for the two aromatic protons on the pyridine (B92270) ring. The proton at the C-3 position and the proton at the C-6 position would exhibit chemical shifts and coupling patterns influenced by the adjacent electron-withdrawing nitro and fluoro groups, as well as the bromine atom.
The ¹³C NMR spectrum would reveal five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly influenced by the attached substituents. The carbon bearing the fluorine atom (C-2) and the carbon bearing the nitro group (C-4) would show particularly characteristic downfield shifts.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a powerful complementary technique. A single resonance would be observed, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Theoretical Simulations
The electronic transitions and conjugation within this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The presence of the nitro group, a strong chromophore, in conjugation with the pyridine ring is expected to result in characteristic absorption bands in the UV-Vis spectrum. Theoretical simulations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectrum and assign the observed transitions to specific molecular orbitals. These computational approaches provide valuable insights into the electronic structure and help in the interpretation of the experimental UV-Vis data.
As with NMR data, specific experimental UV-Vis spectra for this compound are not widely published. However, related compounds containing the nitropyridine scaffold exhibit strong absorptions, and similar behavior would be anticipated for this molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₅H₂BrFN₂O₂), HRMS would provide an exact mass measurement that confirms its elemental composition. The isotopic pattern resulting from the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would further corroborate the presence of this halogen in the molecule.
While a specific experimental HRMS report for this compound is not available, the theoretical exact mass can be calculated and would be the target value in an experimental analysis.
X-ray Crystallography for Solid-State Structure and Regiochemical Determination
The definitive three-dimensional arrangement of atoms in the solid state and the unambiguous confirmation of the regiochemistry of the substituents on the pyridine ring can be achieved through single-crystal X-ray crystallography. This powerful analytical technique would provide precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. The resulting crystal structure would offer unequivocal proof of the 5-bromo, 2-fluoro, and 4-nitro substitution pattern, resolving any ambiguity that might arise from spectroscopic data alone.
Future Research Directions and Emerging Challenges in 5 Bromo 2 Fluoro 4 Nitropyridine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of functionalized pyridines often involves harsh reaction conditions, toxic reagents, and the generation of significant waste. A major challenge lies in developing more sustainable and environmentally friendly methods for the synthesis of 5-bromo-2-fluoro-4-nitropyridine and its derivatives.
Future research will likely focus on:
Alternative Reagents: Replacing hazardous reagents with greener alternatives is a key objective. For instance, the use of peracetic acid in acetic acid as a solvent for the oxidation of 2-amino-5-bromopyridine (B118841) offers a safer and more environmentally conscious approach compared to traditional methods using concentrated sulfuric acid and hydrogen peroxide. google.com
Catalytic Systems: The development of efficient catalytic systems can reduce the need for stoichiometric reagents and minimize waste. Research into metal-free catalytic systems, such as those employing iodine and triethylamine, shows promise for the chemoselective synthesis of substituted pyridines. organic-chemistry.org
Process Optimization: Optimizing reaction conditions to reduce energy consumption and improve atom economy is crucial. This includes exploring lower reaction temperatures and pressures, as well as developing one-pot synthesis procedures to minimize purification steps. google.com A method for synthesizing 2-nitro-5-bromopyridine has been reported that boasts a high product yield, reduced equipment corrosion, and enhanced safety, with the added benefit of acetic acid recycling to lower costs and environmental impact. google.com
Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity and Efficiency
The selective functionalization of the pyridine (B92270) ring in this compound is a significant hurdle due to the presence of multiple reactive sites. The development of novel catalytic systems is paramount to achieving high chemoselectivity and efficiency in its transformations.
Key areas of exploration include:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts have proven effective in Suzuki cross-coupling reactions of brominated pyridines. mdpi.com Future work will likely involve designing more active and selective palladium catalysts for the differential functionalization of the bromo and fluoro substituents in this compound. The use of tetrakis(triphenylphosphine)palladium(0) has been successful in the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com
Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based systems. Research into copper-catalyzed C-N cross-coupling reactions, for example, could provide new pathways for introducing nitrogen-containing functional groups. nih.gov
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalyzed reactions, such as the formal (3+3) cycloaddition for the synthesis of substituted pyridines, can offer mild reaction conditions and high enantioselectivity. acs.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for radical reactions. Exploiting photoinduced charge transfer in the functionalization of pyridinium (B92312) derivatives presents a metal-free and mild approach to creating new C-C bonds. nih.gov
Advanced Computational Modeling of Complex Reaction Mechanisms and Catalysis
A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for the rational design of new synthetic routes and catalysts. Advanced computational modeling plays a crucial role in this endeavor.
Future research will leverage computational tools to:
Elucidate Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of different reaction pathways, helping to identify the most favorable routes and predict the regioselectivity of reactions. mdpi.com For example, DFT studies have been used to investigate the electronic properties of novel pyridine derivatives synthesized via Suzuki cross-coupling. mdpi.com
Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity. This approach can be used to design ligands for metal catalysts that enhance their performance in specific transformations of this compound.
Understand Catalyst-Substrate Interactions: Modeling the interactions between the catalyst and the substrate can provide insights into the factors that control the outcome of a reaction. This knowledge can be used to fine-tune catalyst structures for improved performance.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large libraries of pyridine derivatives for drug discovery and materials science necessitates the development of automated and high-throughput synthesis methods.
Emerging challenges and future directions include:
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult to control in batch. Integrating the synthesis of this compound derivatives into flow systems could enable rapid optimization and production.
Robotic Synthesis Platforms: Automated platforms can perform multiple reactions in parallel, significantly accelerating the synthesis and screening of new compounds. Developing robust and reliable protocols for the automated synthesis of functionalized pyridines from this compound is a key area of future research.
High-Throughput Screening: The development of high-throughput screening methods is essential for rapidly evaluating the biological activity or material properties of the synthesized pyridine derivatives. This will enable a faster discovery process for new drugs and materials. High-throughput screening data has been utilized in the development of organocatalyzed cycloaddition reactions for pyridine synthesis. acs.org
Discovery of Unprecedented Reactivities and Chemical Transformations
While the reactivity of the bromo, fluoro, and nitro groups on the pyridine ring is relatively well-understood, there is still potential for discovering new and unprecedented chemical transformations of this compound.
Future research may uncover:
Novel Cycloaddition Reactions: Exploring the participation of the pyridine ring in novel cycloaddition reactions could lead to the synthesis of new polycyclic heterocyclic systems.
C-H Functionalization: The direct functionalization of C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. Developing methods for the selective C-H functionalization of the pyridine ring in this compound would be a significant breakthrough.
Rearrangement Reactions: Investigating the potential for novel rearrangement reactions could lead to the discovery of unexpected and synthetically useful transformations. For instance, the rearrangement of isoxazol-5(2H)-ones derived from nitropyridines can lead to the formation of imidazo[1,2-a]pyridines and indoles. mdpi.com
Q & A
Q. What synthetic routes are recommended for preparing 5-Bromo-2-fluoro-4-nitropyridine, and how do substituent positions influence nitration regioselectivity?
Methodological Answer: The synthesis typically involves sequential halogenation and nitration. For bromo-fluoro-pyridine precursors, bromine and fluorine substituents are introduced via directed ortho/para metalation (DoM) or halogen-exchange reactions. Nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The nitro group preferentially occupies the para position to electron-withdrawing groups (e.g., bromine) due to meta-directing effects of fluorine. For example, in 5-Bromo-2-fluoropyridine (bp: 162–164°C/750 mmHg; density: 1.71 g/mL), nitration at the 4-position is favored .
Q. How should researchers purify this compound, and which analytical techniques confirm its purity?
Methodological Answer: Purification is achieved via fractional distillation (bp data from analogous nitropyridines: ~145–150°C/10 mmHg) or recrystallization using ethanol/water mixtures. Analytical confirmation requires:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 2).
- Work in a fume hood to avoid inhalation (R36/37/38).
- Store at 2–8°C in airtight containers away from ignition sources (Fp: 73°C).
- Dispose of waste via licensed chemical disposal services (UN 2811) .
Advanced Research Questions
Q. How do electronic effects of bromo, fluoro, and nitro groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro group deactivates the pyridine ring, reducing catalytic efficiency in Suzuki-Miyaura couplings. Bromine acts as a leaving group, while fluorine enhances stability against hydrolysis. Computational studies (DFT) predict the lowest unoccupied molecular orbital (LUMO) localization at the bromine site, favoring oxidative addition with Pd(0) catalysts. However, competing side reactions (e.g., nitro reduction) require optimized conditions (e.g., ligand selection, inert atmosphere) .
Q. How can contradictory data on synthetic yields from different bromination methods be resolved?
Methodological Answer: Discrepancies arise from brominating agents (NBS vs. Br₂) and reaction mechanisms (radical vs. electrophilic). Radical bromination (NBS, AIBN, CCl₄) may produce regioisomers, while electrophilic bromination (Br₂/Fe) is sensitive to directing groups. Resolve contradictions by:
Q. What computational approaches predict vibrational spectra and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates vibrational frequencies (IR/Raman). Key findings:
Q. How does the compound’s solubility profile impact its application in heterogeneous catalysis?
Methodological Answer: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). In catalysis, low solubility necessitates phase-transfer agents (e.g., TBAB) to enhance interfacial reactivity. Solubility parameters (Hansen: δD ~18 MPa¹/², δP ~12 MPa¹/²) guide solvent selection for immobilization on mesoporous silica supports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
